{(2-[(Methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid is a potent and selective antagonist of the DP2 receptor. While its specific source within the scientific literature is unclear, its classification as a DP2 receptor antagonist places it within the realm of pharmacological research, particularly in the context of inflammatory diseases like asthma.
{(2-[(Methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid acts as an antagonist of the DP2 receptor, also known as the CRTH2 receptor. By blocking this receptor, it inhibits the signaling pathway of prostaglandin D2 (PGD2), a key mediator of inflammation. This inhibition reduces the activation and recruitment of inflammatory cells, such as eosinophils and Th2 cells, which play a significant role in the pathogenesis of asthma.
{(2-[(Methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid, under the development name fevipiprant (NVP-QAW039), has been investigated for its potential in treating severe asthma. Its potency and selectivity for the DP2 receptor, coupled with a favorable residence time, suggest potential benefits in managing airway inflammation and potentially reducing asthma exacerbations.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2